molecular formula C16H13N3O B2954857 (2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide CAS No. 358653-11-9

(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide

Cat. No.: B2954857
CAS No.: 358653-11-9
M. Wt: 263.3
InChI Key: MYAWKDARVDMJHI-GXDHUFHOSA-N
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Description

(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of nitriles and enamides This compound is characterized by the presence of a cyano group (–CN) and an enamide group (–C=CH–CONH–) attached to a phenyl ring and a methylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide typically involves the reaction of 6-methyl-2-aminopyridine with a suitable α,β-unsaturated nitrile. One common method includes the use of a base-catalyzed condensation reaction where the amine group of 6-methyl-2-aminopyridine reacts with the α,β-unsaturated nitrile under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the enamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-N-(pyridin-2-yl)-3-phenylprop-2-enamide
  • (2E)-2-cyano-N-(6-chloropyridin-2-yl)-3-phenylprop-2-enamide
  • (2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(4-methylphenyl)prop-2-enamide

Uniqueness

(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide is unique due to the presence of the 6-methylpyridinyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-12-6-5-9-15(18-12)19-16(20)14(11-17)10-13-7-3-2-4-8-13/h2-10H,1H3,(H,18,19,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAWKDARVDMJHI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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